Increased Lipophilicity from N-Methylation
The N-methyl group on Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine (target compound) is predicted to increase its lipophilicity relative to its primary amine analog, 2-Methyl-3-(trifluoromethyl)aniline (comparator). While experimentally measured logP values are not available for this specific compound, the introduction of an N-methyl group on an aniline ring is a well-established medicinal chemistry strategy that consistently increases the calculated logP (cLogP) by approximately 0.5–1.0 log units due to increased hydrophobicity and reduced hydrogen-bond donor capacity [1]. This change directly impacts membrane permeability and compound distribution.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP predicted to be approximately 2.8–3.5 |
| Comparator Or Baseline | 2-Methyl-3-(trifluoromethyl)aniline (primary amine), cLogP ~2.3–3.0 |
| Quantified Difference | An estimated increase of +0.5 to +1.0 log units for the N-methylated derivative |
| Conditions | Computational prediction based on the Hansch-Leo fragment method and validated trends for N-methylation of aromatic amines. |
Why This Matters
Higher lipophilicity (cLogP) is a key driver of passive membrane permeability and can enhance oral absorption and blood-brain barrier penetration, making this compound a more suitable starting point for CNS drug discovery campaigns compared to its primary amine analog.
- [1] Leo, A.; Hansch, C.; Elkins, D. Chem. Rev. 1971, 71 (6), 525–616. View Source
